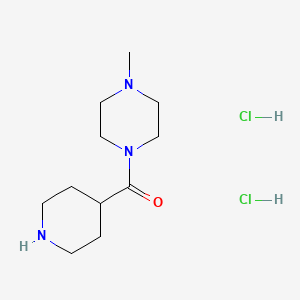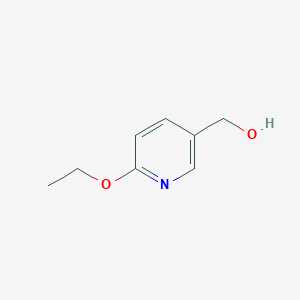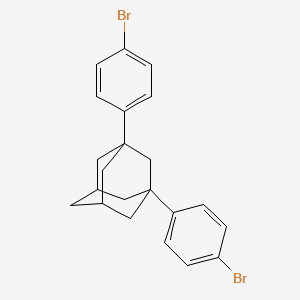
1,3-Bis(4-bromophenyl)adamantane
Vue d'ensemble
Description
1,3-Bis(4-bromophenyl)adamantane is a chemical compound that is a derivative of adamantane. Adamantane is a tricyclic cage compound of C10H16 formula . The incorporation of adamantane fragments in pharmaceuticals has an effect of improving the lipophilicity and stability of drugs .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of this compound can be achieved through palladium-catalyzed Suzuki reaction .Molecular Structure Analysis
Adamantane derivatives have unique structural properties due to their caged hydrocarbon structure . They are characterized by a high degree of symmetry .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Physical And Chemical Properties Analysis
Adamantane derivatives have unique physical and chemical properties. They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .Applications De Recherche Scientifique
Hydrogen-Bonding Networks in Molecular Crystals
1,3-Bis(4-bromophenyl)adamantane is utilized in the study of hydrogen-bonding networks within molecular crystals. Research indicates that adamantane-based bisphenol molecules, which are structurally related to this compound, aid in examining the influence of molecular shapes and steric hindrances on the molecular association and packing in crystalline lattices. These compounds can form various intermolecular hydrogen bonds, contributing to one-dimensional polymer frameworks and channels within crystals (Tominaga, Masu, & Azumaya, 2011).
Polysiloxane Derivatives Synthesis
In polymer chemistry, this compound is used in the synthesis of novel polysiloxane derivatives. These compounds demonstrate excellent solubility in organic solvents and have high thermal stability and distinct thermal properties, such as high glass transition temperatures. Such attributes make them suitable for a range of applications, including potential use in high-temperature environments (Hattori, Miyajima, Sakai, Nagase, & Nemoto, 2008).
Development of Colorless Polyimides
Adamantane-based diamines, including those structurally similar to this compound, are synthesized for the production of colorless polyimides. These materials exhibit high glass transition temperatures and excellent optical transparency, making them promising candidates for optical and optoelectronic applications (Miao, Hu, Wang, Meng, Wang, & Yan, 2020).
MRI Contrast Agents
This compound derivatives are investigated for their potential in MRI contrast agents. For instance, a dimeric gadolinium(III) complex based on DTPA and 1,3-bis(4-aminophenyl)adamantane has been synthesized, demonstrating high relaxivity and low cytotoxicity, which are crucial properties for effective MRI contrast agents (Wan, Wang, Xu, Li, Zhang, & Jiang, 2018).
Gas Storage and Separation
Research involving this compound and its derivatives focuses on the development of nanoporous organic frameworks. These frameworks show exceptional chemical stability and are effective in gas storage, separation, and pollutant vapor adsorption. The high surface area and thermal stability of these materials are especially valuable for practical applications in these fields (Yang & Guo, 2019).
Mécanisme D'action
Orientations Futures
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, future research directions may focus on exploring these applications further.
Propriétés
IUPAC Name |
1,3-bis(4-bromophenyl)adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Br2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCRGSUPIQCDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B3201550.png)
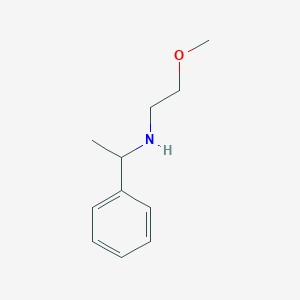
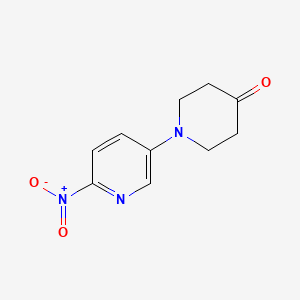
![N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide](/img/structure/B3201580.png)

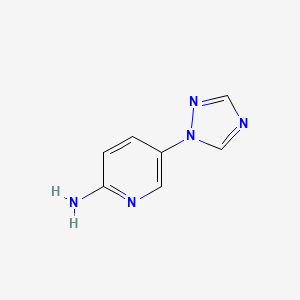
amine](/img/structure/B3201598.png)
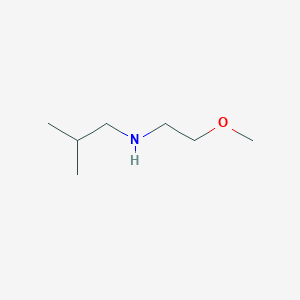

![(Cyclopropylmethyl)[(furan-2-yl)methyl]amine](/img/structure/B3201609.png)
![Butyl[(2,4-difluorophenyl)methyl]amine](/img/structure/B3201613.png)

